molecular formula C23H18F4N2O3S B12516837 2-[(4-ethylsulfonylphenyl)methyl]-6-fluoro-5-[2-(trifluoromethoxy)phenyl]-1H-benzimidazole

2-[(4-ethylsulfonylphenyl)methyl]-6-fluoro-5-[2-(trifluoromethoxy)phenyl]-1H-benzimidazole

Cat. No.: B12516837
M. Wt: 478.5 g/mol
InChI Key: YWIOIPNQSQECTE-UHFFFAOYSA-N
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Description

2-[(4-ethylsulfonylphenyl)methyl]-6-fluoro-5-[2-(trifluoromethoxy)phenyl]-1H-benzimidazole is a complex organic compound with a unique structure that includes a benzimidazole core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ethylsulfonylphenyl)methyl]-6-fluoro-5-[2-(trifluoromethoxy)phenyl]-1H-benzimidazole typically involves multiple steps, including the formation of the benzimidazole core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this one.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-ethylsulfonylphenyl)methyl]-6-fluoro-5-[2-(trifluoromethoxy)phenyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a sulfide.

Scientific Research Applications

2-[(4-ethylsulfonylphenyl)methyl]-6-fluoro-5-[2-(trifluoromethoxy)phenyl]-1H-benzimidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-ethylsulfonylphenyl)methyl]-6-fluoro-5-[2-(trifluoromethoxy)phenyl]-1H-benzimidazole involves its interaction with specific molecular targets. For instance, as an inverse agonist of RORγt, it binds to the ligand-binding domain of the receptor, blocking its transcriptional effects and suppressing T helper 17 (Th17) responses . This interaction can modulate immune responses and has potential therapeutic implications for autoimmune diseases.

Comparison with Similar Compounds

Properties

Molecular Formula

C23H18F4N2O3S

Molecular Weight

478.5 g/mol

IUPAC Name

2-[(4-ethylsulfonylphenyl)methyl]-6-fluoro-5-[2-(trifluoromethoxy)phenyl]-1H-benzimidazole

InChI

InChI=1S/C23H18F4N2O3S/c1-2-33(30,31)15-9-7-14(8-10-15)11-22-28-19-12-17(18(24)13-20(19)29-22)16-5-3-4-6-21(16)32-23(25,26)27/h3-10,12-13H,2,11H2,1H3,(H,28,29)

InChI Key

YWIOIPNQSQECTE-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC2=NC3=C(N2)C=C(C(=C3)C4=CC=CC=C4OC(F)(F)F)F

Origin of Product

United States

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